molecular formula C13H16BNO3S B6342056 2-(Furan-2-yl)thiazole-5-boronic acid pinacol ester CAS No. 2096342-23-1

2-(Furan-2-yl)thiazole-5-boronic acid pinacol ester

Cat. No.: B6342056
CAS No.: 2096342-23-1
M. Wt: 277.2 g/mol
InChI Key: GSOCEBCPBZEONL-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)thiazole-5-boronic acid pinacol ester is an organoboron compound that has garnered significant interest in the field of organic synthesis. This compound is characterized by the presence of a furan ring, a thiazole ring, and a boronic acid pinacol ester group. The unique combination of these functional groups makes it a versatile building block for various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-yl)thiazole-5-boronic acid pinacol ester typically involves the formation of the boronic ester from the corresponding boronic acid. One common method is the reaction of 2-(Furan-2-yl)thiazole-5-boronic acid with pinacol in the presence of a dehydrating agent such as toluene. The reaction is usually carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of boronic esters, including this compound, often involves large-scale batch or continuous processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated systems and advanced purification techniques, such as column chromatography, is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-yl)thiazole-5-boronic acid pinacol ester undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This is a widely used reaction for forming carbon-carbon bonds.

    Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic acid or a radical initiator.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).

    Protodeboronation: Reagents such as trifluoroacetic acid (TFA) or radical initiators like azobisisobutyronitrile (AIBN) are used.

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(Furan-2-yl)thiazole-5-boronic acid pinacol ester involves its ability to form stable complexes with various functional groups. This property is particularly useful in the development of enzyme inhibitors, where the boronic ester group can interact with the active site of the enzyme, thereby inhibiting its activity . The molecular targets and pathways involved in these interactions are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Furan-2-yl)thiazole-5-boronic acid pinacol ester is unique due to the presence of both a furan and a thiazole ring, which provide additional sites for functionalization and enhance its reactivity compared to other boronic esters. This makes it a valuable compound in the synthesis of complex organic molecules and in various scientific research applications .

Properties

IUPAC Name

2-(furan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BNO3S/c1-12(2)13(3,4)18-14(17-12)10-8-15-11(19-10)9-6-5-7-16-9/h5-8H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSOCEBCPBZEONL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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